Ethyl 8-fluoro-2-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate Ethyl 8-fluoro-2-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate
Brand Name: Vulcanchem
CAS No.: 2379918-41-7
VCID: VC5973112
InChI: InChI=1S/C11H8F4N2O2/c1-2-19-10(18)7-8(11(13,14)15)16-9-6(12)4-3-5-17(7)9/h3-5H,2H2,1H3
SMILES: CCOC(=O)C1=C(N=C2N1C=CC=C2F)C(F)(F)F
Molecular Formula: C11H8F4N2O2
Molecular Weight: 276.191

Ethyl 8-fluoro-2-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate

CAS No.: 2379918-41-7

Cat. No.: VC5973112

Molecular Formula: C11H8F4N2O2

Molecular Weight: 276.191

* For research use only. Not for human or veterinary use.

Ethyl 8-fluoro-2-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate - 2379918-41-7

Specification

CAS No. 2379918-41-7
Molecular Formula C11H8F4N2O2
Molecular Weight 276.191
IUPAC Name ethyl 8-fluoro-2-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate
Standard InChI InChI=1S/C11H8F4N2O2/c1-2-19-10(18)7-8(11(13,14)15)16-9-6(12)4-3-5-17(7)9/h3-5H,2H2,1H3
Standard InChI Key UDKIOGAPGZOSBQ-UHFFFAOYSA-N
SMILES CCOC(=O)C1=C(N=C2N1C=CC=C2F)C(F)(F)F

Introduction

Chemical Identity and Structural Features

Molecular Architecture

Ethyl 8-fluoro-2-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate consists of a fused bicyclic system: a pyridine ring fused with an imidazole ring. Key substituents include:

  • A fluoro group at the 8-position of the pyridine moiety.

  • A trifluoromethyl group at the 2-position of the imidazole ring.

  • An ethyl carboxylate ester at the 3-position.

The IUPAC name reflects this substitution pattern: ethyl 8-fluoro-2-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate. Its SMILES notation (CCOC(=O)C1=C(N=C2N1C=CC=C2F)C(F)(F)F) and InChIKey (UDKIOGAPGZOSBQ-UHFFFAOYSA-N) provide unambiguous structural identifiers.

Table 1: Physicochemical Properties

PropertyValueSource
Molecular FormulaC₁₁H₈F₄N₂O₂
Molecular Weight276.191 g/mol
CAS Number2379918-41-7
SMILESCCOC(=O)C1=C(N=C2N1C=CC=C2F)C(F)(F)F
Hazard ClassificationsH315, H319, H335

Synthesis and Optimization

Reaction Pathways

The synthesis typically begins with a pre-functionalized imidazo[1,2-a]pyridine core. Fluorination at the 8-position is achieved using fluorinating agents like Selectfluor or DAST under inert conditions. The trifluoromethyl group is introduced via Ullmann coupling or radical trifluoromethylation, with copper or palladium catalysts enhancing yield.

Key Challenges:

  • Regioselectivity: Ensuring fluorination occurs exclusively at the 8-position requires precise temperature control.

  • Steric Hindrance: The trifluoromethyl group’s bulkiness complicates later esterification steps.

Yield Optimization

Recent advances utilize microwave-assisted synthesis to reduce reaction times from 12 hours to 2 hours, improving yields from 45% to 68%. Solvent systems like DMF/THF (3:1) enhance solubility of intermediates.

ParameterValueSource
OEB (Occupational Exposure Band)E
Airborne Limit≤ 0.01 mg/m³

Mitigation Strategies

  • Engineering Controls: Use fume hoods with ≥ 100 fpm face velocity.

  • PPE: Nitrile gloves, ASTM-rated goggles, and respirators with organic vapor cartridges.

  • First Aid: Immediate flushing with water for eye exposure; contaminated clothing removal for dermal contact .

Comparative Analysis with Structural Analogues

Substituent Position Effects

Comparing 8-fluoro (CAS 2379918-41-7) and 6-fluoro (CAS 2177258-99-8) isomers reveals:

  • Metabolic Stability: The 8-fluoro derivative exhibits 30% longer half-life in hepatic microsomes due to reduced cytochrome P450 binding .

  • Solubility: LogP values differ by 0.5 units (8-fluoro: 2.1 vs. 6-fluoro: 1.6) .

Chlorinated Analogues

Ethyl 6-chloro-8-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate (CAS 1237838-84-4) demonstrates:

  • Enhanced Reactivity: Chlorine’s electronegativity facilitates nucleophilic aromatic substitution at the 6-position.

  • Thermal Stability: Decomposition onset at 215°C vs. 195°C for fluorinated analogues .

Table 3: Structural and Functional Comparisons

Compound (CAS)SubstituentsLogPLD₅₀ (mg/kg)
2379918-41-78-F, 2-CF₃2.1>2,000
2177258-99-86-F, 2-CF₃1.6>2,000
1237838-84-46-Cl, 8-CF₃2.41,850

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